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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-amine

Cat. No.: B1597928 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-Phenyl-1,2-

oxazol-5-amine

Executive Summary
This technical guide provides a comprehensive framework for the characterization of 4-phenyl-

1,2-oxazol-5-amine, a heterocyclic compound of significant interest to medicinal chemists and

drug discovery professionals. The isoxazole scaffold is a privileged structure in pharmacology,

known for its diverse biological activities.[1][2] This document outlines the predicted

physicochemical properties, expected spectroscopic profile, and key reactivity of 4-phenyl-1,2-

oxazol-5-amine. In the absence of extensive published experimental data for this specific

isomer, this guide emphasizes the robust methodologies and analytical workflows required for

its complete characterization, from initial synthesis to final validation.[3] Detailed, field-proven

experimental protocols are provided to empower researchers to generate reliable data and fully

elucidate the molecule's properties.

Introduction: The Isoxazole Scaffold in Drug
Discovery
Heterocyclic compounds are the bedrock of modern medicinal chemistry, with the isoxazole

ring system being a particularly prominent scaffold.[4] Isoxazole, a five-membered aromatic

ring containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical

properties that are advantageous for drug design. Its structure can enhance efficacy, modulate
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pharmacokinetics, and reduce toxicity.[5] The isoxazole pharmacophore is capable of forming

key hydrogen bonding interactions with biological targets, a feature that contributes to its wide

range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and

anticonvulsant agents.[1][2]

4-Phenyl-1,2-oxazol-5-amine belongs to this important class of molecules. As a substituted 5-

aminoisoxazole, its structure combines the aromatic isoxazole core, a phenyl group that can

engage in hydrophobic and π-stacking interactions, and a primary amine group that can act as

a hydrogen bond donor and a site for further chemical modification. Understanding the precise

physical and chemical characteristics of this molecule is the foundational first step in evaluating

its potential as a drug candidate or a versatile synthetic building block.

Molecular Structure and Physicochemical
Properties
While specific experimental data for 4-phenyl-1,2-oxazol-5-amine is not widely available in

peer-reviewed literature, we can define its core attributes and predict key properties based on

its structure and data from closely related analogues.

Table 1: Core and Predicted Physicochemical Properties of 4-Phenyl-1,2-oxazol-5-amine
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Property Data / Predicted Value Source / Rationale

Molecular Formula C₉H₈N₂O PubChemLite[6]

Molecular Weight 160.17 g/mol PubChemLite[6]

Monoisotopic Mass 160.06366 Da PubChemLite[6]

IUPAC Name 4-phenyl-1,2-oxazol-5-amine PubChemLite[6]

CAS Number
Not definitively assigned in

public databases.

A unique CAS number is

critical for regulatory and

procurement purposes and

should be assigned upon novel

synthesis and characterization.

Predicted XlogP 1.6

PubChemLite[6]. This value

suggests moderate lipophilicity,

a favorable property for oral

bioavailability.

Predicted pKa (Amine) ~3-5

The amine is expected to be

weakly basic due to the

electron-withdrawing nature of

the adjacent aromatic

isoxazole ring. The precise

value must be determined

experimentally.

Appearance
Expected to be a crystalline

solid at room temperature.

Based on related phenyl-

substituted heterocyclic

amines. For example, its

isomer 4-phenyl-1,3-oxazol-2-

amine is a solid.[7]

Melting Point
To be determined

experimentally (TBD).

The melting point is a critical

indicator of purity. A sharp

melting range (e.g., within 1-2

°C) suggests high purity.

Solubility TBD. Expected to be soluble in

organic solvents like DMSO,

Solubility is a key parameter

for formulation and biological
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DMF, and alcohols. Limited

solubility in water is

anticipated.

testing. Experimental

determination in various

pharmaceutically relevant

solvents is essential.

Synthesis and Chemical Reactivity
General Synthetic Approach
The synthesis of 5-aminoisoxazoles can be achieved through various established routes. A

common and effective method involves the reaction of a β-ketonitrile with hydroxylamine. For 4-

phenyl-1,2-oxazol-5-amine, a plausible synthetic pathway starts with the condensation of

benzoylacetonitrile (a β-ketonitrile) with hydroxylamine.

Starting Materials

Reaction

Product

Benzoylacetonitrile

Condensation / Cyclization

Base (e.g., NaOEt)

Hydroxylamine (NH₂OH)

4-Phenyl-1,2-oxazol-5-amine

Purification
(Recrystallization / Chromatography)

Click to download full resolution via product page

Caption: General synthetic workflow for 4-phenyl-1,2-oxazol-5-amine.
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Key Chemical Reactivity
The reactivity of 4-phenyl-1,2-oxazol-5-amine is governed by the interplay of its three key

functional components: the primary amino group, the phenyl ring, and the isoxazole ring.

N-Acylation and N-Alkylation: The primary amine at the C5 position is a nucleophilic center,

readily undergoing reactions with electrophiles. It can be acylated with acid chlorides or

anhydrides to form amides, or alkylated with alkyl halides. These reactions are fundamental

for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Diazotization: The amino group can react with nitrous acid to form a diazonium salt, which is

a versatile intermediate for introducing other functional groups (e.g., -OH, -CN, halogens)

onto the isoxazole ring.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution

reactions (e.g., nitration, halogenation). The directing effects of the isoxazole ring will

influence the position of substitution (ortho, meta, para).

Ring Stability and Cleavage: The isoxazole ring is aromatic and generally stable, but the N-O

bond is its weakest point. Under certain reductive or basic conditions, this bond can be

cleaved, providing a pathway to synthesize other acyclic or heterocyclic structures.[1]

N-Acylation/
Alkylation Amine (C5)

Diazotization Amine (C5)

Electrophilic
Substitution

Phenyl Ring

Ring Cleavage
(N-O bond)

Isoxazole Ring
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Click to download full resolution via product page

Caption: Key reactive sites of 4-phenyl-1,2-oxazol-5-amine.

Spectroscopic Profile: A Framework for
Identification
Full spectroscopic characterization is non-negotiable for confirming the identity and purity of a

synthesized compound. The following sections describe the expected spectral features and

provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation.

¹H NMR:

Aromatic Protons (Phenyl): A multiplet integrating to 5 protons is expected in the ~7.2-7.8

ppm range. The exact chemical shifts and splitting patterns will depend on the electronic

influence of the isoxazole ring.

Amine Protons (-NH₂): A broad singlet integrating to 2 protons is expected. Its chemical

shift can vary significantly (typically ~5-7 ppm) depending on the solvent, concentration,

and temperature. This peak will disappear upon D₂O exchange, a key diagnostic test.

Isoxazole Proton (C3-H): A singlet integrating to 1 proton is expected, likely in the

downfield region (>8 ppm), characteristic of protons on electron-deficient aromatic rings.

¹³C NMR:

Phenyl Carbons: Four signals are expected: two for the ortho/meta carbons, one for the

para carbon, and one for the ipso-carbon (attached to the isoxazole ring). These typically

appear between ~125-140 ppm.

Isoxazole Carbons: Three distinct signals are expected for C3, C4, and C5 of the

isoxazole ring. The C5 carbon bearing the amine group and the C4 carbon bearing the

phenyl group will be significantly shifted. For comparison, in a related compound, 5-(5-
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phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, the isoxazole CH carbon appears at 98.5

ppm.[8]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.

N-H Stretch: Primary amines show two characteristic sharp to medium bands in the 3300-

3500 cm⁻¹ region due to symmetric and asymmetric stretching. This is a key diagnostic

feature.

C=N and C=C Stretch: Aromatic ring and isoxazole C=C and C=N stretching vibrations are

expected in the 1450-1650 cm⁻¹ region.

N-H Bend: A scissoring vibration for the primary amine is typically observed around 1590-

1650 cm⁻¹.

C-H Aromatic Stretch: A signal just above 3000 cm⁻¹.

For comparison, the published IR spectrum for the isomer 2-Amino-4-phenyl oxazole shows

prominent N-H stretching bands above 3300 cm⁻¹ and strong absorptions in the 1600-1650

cm⁻¹ region.[9]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the

molecular formula.

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the

protonated molecule [M+H]⁺ should be observed at m/z 161.07. High-Resolution Mass

Spectrometry (HRMS) should be used to confirm the elemental composition (C₉H₉N₂O) with

high accuracy (typically <5 ppm error).

Fragmentation: Common fragmentation pathways may include loss of small molecules like

HCN or CO, and cleavage of the phenyl group. The fragmentation pattern provides a

structural fingerprint.
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Experimental Protocols: A Self-Validating System
The following protocols describe a logical, self-validating workflow for the complete

characterization of a newly synthesized batch of 4-phenyl-1,2-oxazol-5-amine.

Synthesis & Purification

Purity Check 1:
Thin Layer Chromatography (TLC)

Structural Confirmation:
NMR (¹H, ¹³C, COSY, HSQC)

Molecular Weight Confirmation:
LC-MS / HRMS

Functional Group ID:
FTIR Spectroscopy

Purity Check 2:
High-Performance Liquid
Chromatography (HPLC)

Physical Property:
Melting Point Analysis

Final Validated Compound
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Caption: A comprehensive workflow for the characterization of a small molecule.
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Protocol 5.1: NMR Analysis for Structural Elucidation
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Dissolve in ~0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Causality: DMSO-d₆ is an excellent solvent for many polar organic molecules and its

residual proton peak does not typically interfere with aromatic signals. It also facilitates the

observation of exchangeable protons like -NH₂.

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts,

integrations, and multiplicities of all signals.

D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and

re-acquire the ¹H NMR spectrum. Confirm the disappearance of the signal attributed to the -

NH₂ protons.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a

longer acquisition time due to the lower natural abundance of ¹³C.

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR

spectra such as COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons

with their directly attached or long-range carbons).

Protocol 5.2: LC-MS for Purity and Molecular Weight
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at

1 mg/mL. Dilute to a working concentration of ~10 µg/mL.

Chromatography: Use a C18 reverse-phase HPLC column. Elute with a gradient of water

and acetonitrile (both containing 0.1% formic acid).

Causality: Formic acid aids in the protonation of the analyte, making it suitable for positive-

ion ESI-MS and improving peak shape. A gradient elution ensures that the compound

elutes as a sharp peak.

Mass Spectrometry: Analyze the column effluent using an ESI source coupled to a mass

spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for HRMS).
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Data Analysis: Integrate the HPLC chromatogram to determine purity (as % area under the

curve). Analyze the mass spectrum to confirm the [M+H]⁺ ion and determine its accurate

mass to verify the elemental composition.

Protocol 5.3: Melting Point Determination
Sample Preparation: Ensure the sample is completely dry and finely powdered.

Measurement: Place a small amount of the sample in a capillary tube. Use a calibrated

digital melting point apparatus.

Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point. Record

the temperature range from the appearance of the first liquid droplet to the complete

liquefaction of the solid.

Trustworthiness: A pure compound will have a sharp melting range (≤ 2 °C). A broad or

depressed melting range indicates the presence of impurities.

Safety and Handling
While a specific safety data sheet (SDS) for 4-phenyl-1,2-oxazol-5-amine is not available,

compounds of this class should be handled with care.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust

and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
4-Phenyl-1,2-oxazol-5-amine is a promising heterocyclic molecule built upon the medicinally

significant isoxazole scaffold. This guide provides the essential theoretical framework and

practical, validated protocols for its comprehensive physical and chemical characterization. By

systematically applying the described methodologies—spanning NMR, MS, IR, and
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chromatography—researchers can confidently establish the structure, purity, and key

properties of this compound. This foundational data is the critical first step in unlocking its

potential in drug discovery and synthetic chemistry, enabling its progression from a chemical

entity to a valuable tool for scientific innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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